3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-6-7-18(15-17(16)2)19-8-9-21(25-24-19)26-11-13-27(14-12-26)22(28)20-5-3-4-10-23-20/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJOQTGWWGUUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethylphenyl group and the piperazinyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. The structural features of 3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine may enhance its interaction with biological targets involved in cancer proliferation pathways. For instance, studies on related compounds have shown that modifications in the piperazine ring can lead to improved efficacy against various cancer cell lines, suggesting that similar modifications could enhance the activity of this compound against tumors .
Antimicrobial Properties
Compounds containing piperazine and pyridazine rings have been evaluated for their antimicrobial activities. The presence of the pyridine carbonyl group may play a crucial role in enhancing the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. Preliminary studies suggest that modifications to the structure can yield compounds with potent activity against antibiotic-resistant strains .
Central Nervous System (CNS) Effects
Given the presence of piperazine in its structure, this compound may exhibit CNS activity. Piperazine derivatives are known for their psychoactive properties and have been studied for their potential as anxiolytic and antidepressant agents. Research into similar compounds has shown promising results in modulating neurotransmitter systems, which could be extrapolated to predict similar effects for this compound .
Case Study 1: Antitumor Efficacy
A study focused on synthesizing derivatives of pyridazine compounds revealed that specific modifications led to increased cytotoxicity against breast cancer cell lines. The introduction of various substituents on the piperazine ring significantly enhanced antitumor activity compared to unmodified analogs .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of piperazine-based compounds were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications resulted in enhanced antimicrobial potency, particularly against multi-drug resistant strains .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 3,4-dimethylphenyl group contrasts with the dichlorophenyl (Compound 20) and fluorophenyl () substituents.
Synthetic Flexibility : The target compound’s pyridine-2-carbonyl group distinguishes it from sulfonamide (Compound 20) and benzalhydrazone () derivatives, suggesting divergent reactivity and target selectivity .
Commercial Availability : Unlike F554-0056 (), which is marketed for screening, the target compound’s synthetic accessibility remains underexplored, highlighting a research gap .
Pharmacological and Physicochemical Comparisons
Key Observations:
Bioactivity Trends : Piperazine-pyridazine hybrids exhibit broad bioactivities. The target compound’s dimethylphenyl and pyridine-2-carbonyl groups may favor CNS or anti-inflammatory effects, akin to ’s hydrazone derivatives .
Solubility vs. Permeability : The target compound’s higher lipophilicity compared to sulfonamides (Compound 20) could enhance blood-brain barrier penetration but may reduce aqueous solubility, necessitating formulation optimization .
Research Findings and Implications
- Structural Optimization : The 3,4-dimethylphenyl group in the target compound and F554-0056 () suggests a design strategy favoring bulky aromatic substituents for target engagement, contrasting with halogenated analogs in .
- Synthetic Challenges : The pyridine-2-carbonyl group may require specialized coupling conditions, as seen in ’s use of K₂CO₃ for nucleophilic substitutions .
- Unmet Potential: While highlights anti-viral activity in chlorophenoxypropyl analogs, the target compound’s pyridine-2-carbonyl group remains underexplored for similar applications .
Biological Activity
3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridazine core substituted with a dimethylphenyl group and a piperazine moiety attached to a pyridine-2-carbonyl group. This unique structure may contribute to its biological efficacy.
Biological Activity Overview
Research indicates that derivatives of pyridazine and piperazine exhibit significant biological activities, including:
- Antitumor Activity : Compounds with similar structures have demonstrated inhibitory effects against various cancer cell lines.
- Antimicrobial Properties : Certain derivatives show promise in combating bacterial infections.
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial in cancer and other diseases.
- Kinase Inhibition : The compound likely interacts with protein kinases, which play vital roles in cellular signaling and regulation. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) and EGFR kinases, leading to reduced tumor growth .
- Cell Cycle Arrest : Some pyridazine derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells, which is linked to various diseases including cancer .
Antitumor Efficacy
A study evaluated the cytotoxic effects of similar pyridazine compounds on L929 fibroblast cells. The results indicated that certain derivatives caused significant cell death at higher concentrations (IC50 values ranging from 27.05 µM to 120.6 µM), suggesting potential for further development as anticancer agents .
Antimicrobial Studies
Research into the antimicrobial activity of related compounds showed effectiveness against several bacterial strains. For example, pyrazole derivatives exhibited substantial inhibitory effects on Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
